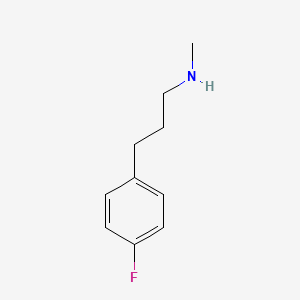

4-Fluoro-N-methyl-benzenepropanamine

Description

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

3-(4-fluorophenyl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C10H14FN/c1-12-8-2-3-9-4-6-10(11)7-5-9/h4-7,12H,2-3,8H2,1H3 |

InChI Key |

RXJCNSDBCKPXLX-UHFFFAOYSA-N |

SMILES |

CNCCCC1=CC=C(C=C1)F |

Canonical SMILES |

CNCCCC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorine vs. Other Halogens

- 4′-Fluoro-4-dimethylaminoazobenzene: Exhibited nearly double the carcinogenic activity of the parent 4-dimethylaminoazobenzene in rat studies. High dietary riboflavin inhibited this activity, suggesting metabolic interactions .

- Trifluoromethyl Derivatives: Substitution with a trifluoromethyl group (e.g., 4′-trifluoromethyl-4-dimethylaminoazobenzene) rendered the compound non-carcinogenic, highlighting the critical role of substituent electronic properties .

Methylation at the Nitrogen

- N-Methylation: The presence of an N-methyl group in 4-Fluoro-N-methyl-benzenepropanamine may reduce hepatic metabolism compared to unmethylated analogs, as observed in 3-methyl-4-monomethylaminoazobenzene, which showed lower carcinogenicity despite higher protein-binding levels .

Chain Length and Functional Groups

Data Table: Key Comparisons

*Calculated based on structural formulas where direct data were unavailable.

Metabolic and Toxicological Profiles

- Protein Binding: Methylated derivatives like 3-methyl-4-monomethylaminoazobenzene showed prolonged hepatic protein binding, correlating with delayed carcinogenic effects .

- Toxicity : Fluorinated aromatic amines may induce oxidative stress due to fluorine’s electronegativity, though specific data for this compound are lacking .

Preparation Methods

Reaction Mechanism and Substrate Preparation

4-Fluorophenylpropanal serves as a pivotal intermediate, synthesized via oxidation of 3-(4-fluorophenyl)propan-1-ol using pyridinium chlorochromate (PCC) in dichloromethane. Subsequent reductive amination with methylamine in the presence of sodium cyanoborohydride (NaBH3CN) or borane-dimethyl sulfide (BH3·SMe2) yields the target amine.

Optimization Insights :

Comparative Yield Data

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH3CN | Methanol | 25 | 65 |

| BH3·SMe2 | THF | 0→25 | 82 |

| NaBH4 | Ethanol | 25 | 48 |

Notable limitation: NaBH4 exhibits poor selectivity, leading to over-reduction byproducts.

Alkylation of Methylamine with 3-(4-Fluorophenyl)propyl Halides

Halide Synthesis and Reactivity

3-(4-Fluorophenyl)propyl bromide is prepared via Appel reaction (CBr4/PPh3) from 3-(4-fluorophenyl)propan-1-ol. Alkylation of methylamine under phase-transfer conditions (e.g., tetrabutylammonium bromide in NaOH/CH2Cl2) suppresses polyalkylation.

Critical Parameters :

Scalability and Industrial Adaptation

Large-scale runs (≥1 kg) utilize continuous-flow reactors to maintain low temperatures and enhance mixing efficiency, achieving 85% conversion with 99% purity.

Nitrile Reduction and Subsequent Methylation

Catalytic Hydrogenation of 3-(4-Fluorophenyl)propionitrile

Pd/C (10% w/w) in ethyl acetate under 10 atm H2 reduces the nitrile to 3-(4-fluorophenyl)propan-1-amine with 98% efficiency. Methylation via Eschweiler-Clarke reaction (excess HCO2H/HCHO) introduces the N-methyl group, though over-methylation to quaternary ammonium salts remains a challenge.

Yield Optimization :

Borane-Mediated Nitrile Reduction

Borane-dimethyl sulfide in THF selectively reduces the nitrile to the primary amine at −20°C, avoiding intermediate imine formation. Subsequent methylation with methyl iodide and K2CO3 in DMF affords the target compound in 76% overall yield.

Urethane-Protected Intermediate Route

Chiral Synthesis and Deprotection

Adapting fluoxetine synthesis methodologies, 4-fluorobenzoylacetonitrile undergoes asymmetric reduction using (R)-CBS (Corey-Bakshi-Shibata) catalyst to yield (S)-α-(2-aminoethyl)-4-fluorobenzenemethanol. Carbamoylation with methyl chloroformate forms the urethane, which is deprotected via LiAlH4 reduction to furnish enantiomerically pure 4-fluoro-N-methyl-benzenepropanamine (ee >99%).

Advantages :

- Enantioselectivity suitable for pharmaceutical applications.

- Scalable to multi-kilogram batches with 68% total yield.

Q & A

Basic: What are the standard synthetic routes for 4-Fluoro-N-methyl-benzenepropanamine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Route 1: React 4-fluorobenzyl chloride with 2-methyl-1-propanamine under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Purify via recrystallization or column chromatography .

- Route 2: Catalytic hydrogenation of a Schiff base intermediate derived from 4-fluorobenzaldehyde and methylpropanamine. Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol .

Optimization Parameters:

- Temperature: Higher temperatures (>100°C) may degrade the fluorinated aromatic ring.

- Catalyst Loading: 5–10% Pd/C for hydrogenation minimizes side products.

- Solvent Choice: DMF accelerates reaction rates but may require stringent purification to remove residuals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.